molecular formula C16H17FN2O3S B2773526 N-[4-(dimethylsulfamoyl)phenyl]-2-(4-fluorophenyl)acetamide CAS No. 692762-37-1

N-[4-(dimethylsulfamoyl)phenyl]-2-(4-fluorophenyl)acetamide

Cat. No.: B2773526
CAS No.: 692762-37-1
M. Wt: 336.38
InChI Key: ANRPQALRVLFMHB-UHFFFAOYSA-N
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Description

Chemical Identifier: N-[4-(dimethylsulfamoyl)phenyl]-2-(4-fluorophenyl)acetamide is an organic compound featuring a core acetamide structure, which is a common motif in medicinal chemistry . Its molecular structure incorporates a 4-fluorophenyl group and a dimethylsulfamoyl phenyl moiety, suggesting potential for diverse biological interactions. Research Context and Potential Applications: While the specific biological profile of this compound is still under investigation, its structure is related to pharmacologically active scaffolds. Acetamide derivatives are a significant class of compounds in neuroscience and pharmacology research . For instance, structurally similar N-phenylacetamide compounds have been synthesized and evaluated for their anticonvulsant properties in preclinical models . Furthermore, other research compounds containing both the acetamide group and a 4-fluorophenyl ring system have been explored as modulators of neuronal transporters, indicating potential research value in the field of neuropharmacology . Researchers may find this compound useful as a building block or intermediate in synthetic chemistry or as a reference standard in analytical studies. Handling and Use: This product is intended for research and manufacturing purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle the compound with appropriate precautions, using personal protective equipment and referring to the safety data sheet for detailed hazard information.

Properties

IUPAC Name

N-[4-(dimethylsulfamoyl)phenyl]-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O3S/c1-19(2)23(21,22)15-9-7-14(8-10-15)18-16(20)11-12-3-5-13(17)6-4-12/h3-10H,11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANRPQALRVLFMHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(dimethylsulfamoyl)phenyl]-2-(4-fluorophenyl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluoroacetophenone and 4-(dimethylsulfamoyl)aniline.

    Formation of Intermediate: The first step involves the reaction of 4-fluoroacetophenone with 4-(dimethylsulfamoyl)aniline in the presence of a suitable catalyst and solvent to form an intermediate compound.

    Acetylation: The intermediate compound is then subjected to acetylation using acetic anhydride or acetyl chloride under controlled conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Reactors: Utilizing batch or continuous reactors to carry out the reactions efficiently.

    Purification: Employing purification techniques such as recrystallization, chromatography, or distillation to obtain the desired product with high purity.

    Quality Control: Implementing stringent quality control measures to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(dimethylsulfamoyl)phenyl]-2-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl rings can be replaced with other substituents using appropriate reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acid or base catalysts for facilitating substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Medicinal Applications

1. Anticancer Activity
Research indicates that N-[4-(dimethylsulfamoyl)phenyl]-2-(4-fluorophenyl)acetamide may possess potential anticancer properties. Studies have shown that compounds with similar structures can inhibit tumor growth by interfering with specific molecular pathways involved in cancer cell proliferation. The compound’s ability to bind to enzymes and alter their activity suggests a mechanism for its potential therapeutic effects against various cancers.

2. Anti-inflammatory Effects
This compound has also been explored for its anti-inflammatory properties. By modulating inflammatory pathways, it may provide therapeutic benefits in conditions characterized by excessive inflammation, such as arthritis and other chronic inflammatory diseases.

3. Neurological Applications
There is emerging evidence supporting the use of derivatives of this compound in treating neurological disorders, including epilepsy. Analogous compounds have shown anticonvulsant activity in animal models, indicating that this compound could be a candidate for further investigation in the development of new antiepileptic drugs .

Biological Research

1. Biochemical Probes
In biological research, this compound serves as a biochemical probe to study enzyme interactions and protein functions. Its structural features allow it to interact selectively with various biological targets, making it valuable for elucidating biochemical pathways and mechanisms.

2. Drug Development
The compound's unique structure positions it as a potential lead compound in drug development. Its modifications can lead to analogs with improved efficacy and reduced side effects, which are critical in the design of new pharmaceuticals targeting specific diseases.

Industrial Applications

1. Advanced Materials
In industrial settings, this compound is utilized in the development of advanced materials and coatings due to its chemical stability and functional properties. These applications leverage its unique characteristics to enhance material performance in various environments.

Case Studies

1. Anticonvulsant Activity Study
A study investigating the anticonvulsant activity of related phenylacetamide derivatives demonstrated significant protective effects against induced seizures in animal models. Compounds similar to this compound were shown to interact with neuronal voltage-sensitive sodium channels, suggesting a mechanism for their anticonvulsant effects .

CompoundED50 (mg/kg)Protective Index (TD50/ED50)
Compound 2052.30>9.56
Phenytoin28.10>3.6

2. Anti-inflammatory Mechanism Investigation
Research into the anti-inflammatory mechanisms of sulfamoyl compounds revealed that they can inhibit pro-inflammatory cytokines and modulate immune responses, indicating their potential utility in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of N-[4-(dimethylsulfamoyl)phenyl]-2-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in various biochemical pathways.

    Receptor Interaction: Interacting with cellular receptors to trigger or inhibit specific signaling pathways.

    Gene Expression: Influencing gene expression and protein synthesis to achieve desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(dimethylsulfamoyl)phenyl]acetamide: A structurally similar compound with a different substituent on the phenyl ring.

    N-[4-(dimethylsulfamoyl)phenyl]-2-(4-morpholinyl)acetamide: Another related compound with a morpholine group instead of a fluorophenyl group.

Uniqueness

N-[4-(dimethylsulfamoyl)phenyl]-2-(4-fluorophenyl)acetamide is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. This fluorine substitution can enhance the compound’s stability, lipophilicity, and binding affinity to specific molecular targets, making it a valuable compound for various applications.

Biological Activity

N-[4-(dimethylsulfamoyl)phenyl]-2-(4-fluorophenyl)acetamide is a compound of significant interest due to its potential biological activities and applications in medicinal chemistry. This article explores its synthesis, biological mechanisms, and relevant research findings, providing a comprehensive overview of its biological activity.

Chemical Structure and Synthesis

The compound this compound can be synthesized through a multi-step process involving the following key stages:

  • Starting Materials : The synthesis typically begins with 4-fluoroacetophenone and 4-(dimethylsulfamoyl)aniline.
  • Formation of Intermediate : These starting materials react in the presence of a catalyst to form an intermediate compound.
  • Acetylation : The intermediate undergoes acetylation using acetic anhydride or acetyl chloride to yield the final product.

This synthetic route allows for the introduction of specific functional groups that contribute to the compound's biological activity.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical biochemical pathways, potentially affecting metabolic processes.
  • Receptor Interaction : It can interact with cellular receptors, modulating signaling pathways that influence cell behavior.
  • Gene Expression Modulation : The compound may also influence gene expression, impacting protein synthesis and cellular functions .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. Studies demonstrate that it can reduce inflammation markers in cellular models, indicating its potential utility in treating inflammatory diseases.

Anticancer Activity

Preliminary research suggests that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines, highlighting its potential as a lead compound for cancer therapy .

Research Findings and Case Studies

A selection of studies illustrates the biological activity of this compound:

StudyFindings
Antimicrobial Activity Study Demonstrated effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) reported.
Anti-inflammatory Research Showed significant reduction in cytokine levels in stimulated macrophages, suggesting potential for inflammatory disease treatment.
Anticancer Evaluation Induced apoptosis in breast cancer cell lines with IC50 values indicating potency at low concentrations .

Q & A

Q. How do researchers reconcile discrepancies in biological activity across studies?

  • Methodology : Meta-analysis of published IC50_{50} values with standardized normalization (e.g., cell line origin, assay protocols). Validate conflicting results via orthogonal assays (e.g., ATP-based viability vs. apoptosis markers like caspase-3) .

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